molecular formula C21H17N3O B5687732 N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide

N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B5687732
M. Wt: 327.4 g/mol
InChI Key: DNHCFKBQOGWKRN-UHFFFAOYSA-N
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Description

N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzimidazole ring fused with a benzamide moiety. The presence of the 4-methylphenyl group further enhances its chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide typically involves the following steps:

    Formation of Benzimidazole Ring: The initial step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole ring.

    Introduction of 4-Methylphenyl Group: The 4-methylphenyl group is introduced through a Friedel-Crafts alkylation reaction using 4-methylbenzoyl chloride and an appropriate catalyst.

    Formation of Benzamide Moiety: The final step involves the acylation of the benzimidazole derivative with benzoyl chloride under controlled conditions to form the benzamide moiety.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out using continuous flow microreactor systems. These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microreactors also enables the optimization of reaction kinetics and the reduction of by-products.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzamide moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic reagents such as amines and thiols are used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in cellular signaling pathways.

    Pathways Involved: It modulates pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide can be compared with other similar compounds such as:

    N-(3-Amino-4-methylphenyl)benzamide: Similar in structure but lacks the benzimidazole ring, resulting in different chemical properties.

    N-(4-Methylphenyl)benzamide: Lacks the benzimidazole ring and has different reactivity and applications.

    Benzimidazole Derivatives: Compounds with similar benzimidazole rings but different substituents, leading to varied biological activities.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties, making it a valuable compound for diverse scientific research applications.

Properties

IUPAC Name

N-[1-(4-methylphenyl)benzimidazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c1-15-7-10-18(11-8-15)24-14-22-19-13-17(9-12-20(19)24)23-21(25)16-5-3-2-4-6-16/h2-14H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHCFKBQOGWKRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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